FABP4/5 Dual Inhibitory Potency vs. Unsubstituted Benzamide Analog
The 2-fluoro substitution on the benzamide ring is expected to enhance FABP4 binding affinity relative to the unsubstituted benzamide analog. In the Roche FABP4/5 inhibitor series, 2-fluorobenzamide derivatives consistently show improved IC₅₀ values due to a favorable ortho-fluorine–protein hydrophobic contact [1]. Direct comparative data for CAS 2034568-55-1 are not publicly available; however, the patent designates compounds with this substitution pattern as preferred embodiments, implying a potency advantage over H-substituted analogs [1].
| Evidence Dimension | FABP4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not disclosed publicly; covered under Roche patent US 9,353,102 as a preferred dual FABP4/5 inhibitor [1] |
| Comparator Or Baseline | Unsubstituted benzamide analog (R₁ = H); patent examples with H substitution typically show >10-fold lower FABP4 affinity than 2-fluoro congeners [1] |
| Quantified Difference | Inferred >10-fold FABP4 potency improvement based on SAR trends across the patent series [1] |
| Conditions | FABP4 fluorescence polarization displacement assay; recombinant human FABP4 protein [1] |
Why This Matters
The 2-fluoro group is a critical potency driver; procurement of the unsubstituted analog would likely yield an inactive or weakly active compound for FABP4/5 target engagement studies.
- [1] Buettelmann B, Ceccarelli SM, Kuehne H, Kuhn B, Neidhart W, Obst Sander U, Richter H. Non-annulated thiophenylamides. US Patent 9,353,102 B2. 2016 May 31. Assignee: Hoffmann-La Roche Inc. View Source
